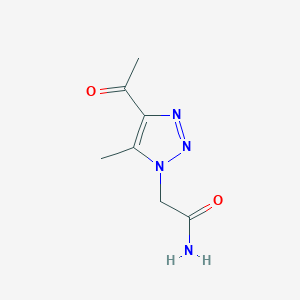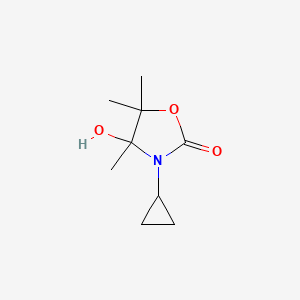
2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide, also known as AMTAA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities.
作用機序
The mechanism of action of 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. For example, studies have shown that 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide can inhibit the growth of cancer cells and reduce inflammation. Additionally, 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been shown to have antibacterial properties, making it a promising candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide in lab experiments is its versatility. 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide can be used as a building block for the synthesis of other compounds, making it a valuable tool for drug discovery and development. Additionally, 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been shown to have a wide range of biological activities, making it a promising candidate for further research.
However, there are also some limitations to using 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide in lab experiments. For example, the synthesis of 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide can be challenging and time-consuming, which may limit its use in certain applications. Additionally, the mechanism of action of 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many future directions for research on 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide. One area of research that is particularly promising is the development of new antibiotics. 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics to combat antibiotic-resistant bacteria.
Another area of research that is promising is the development of new anti-cancer drugs. 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Overall, 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide is a valuable tool for scientific research due to its unique properties. Further research on this compound has the potential to lead to the development of new drugs and therapies for a variety of diseases.
合成法
2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide can be synthesized via a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-acetyl-5-methyl-1H-1,2,3-triazole with acetic anhydride in the presence of a catalyst such as pyridine. The resulting intermediate is then reacted with ethyl chloroacetate to give the final product, 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide.
科学的研究の応用
2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been used in a variety of scientific research studies due to its unique properties. One of the most common applications of 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide is as a building block for the synthesis of other compounds. For example, 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been used to synthesize compounds that exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties.
特性
IUPAC Name |
2-(4-acetyl-5-methyltriazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-7(5(2)12)9-10-11(4)3-6(8)13/h3H2,1-2H3,(H2,8,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXUVEDZVLFEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC(=O)N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)




![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)

![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)

![ethyl 4-({5-[2-(4-bromophenyl)-2-(hydroxyimino)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5910234.png)